N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of indole-3-carbaldehyde with 2-[2-(prop-2-en-1-yl)phenoxy]acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition of COX-2 results in anti-inflammatory and analgesic effects without causing significant gastrointestinal side effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes but is less selective for COX-2.
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Diclofenac: Another NSAID with a broader spectrum of COX inhibition.
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-(PROP-2-EN-1-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its selective inhibition of COX-2, which provides anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to non-selective NSAIDs . Additionally, its indole-based structure offers potential for further modifications to enhance its therapeutic properties .
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-2-7-15-8-3-6-11-19(15)25-14-20(24)23-22-13-16-12-21-18-10-5-4-9-17(16)18/h2-6,8-13,21H,1,7,14H2,(H,23,24)/b22-13+ |
InChI Key |
HNDBQWFUFSXFIJ-LPYMAVHISA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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